7-methoxy-9H-carbazole-3-carboxylic Acid
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Overview
Description
7-methoxy-9H-carbazole-3-carboxylic Acid is a natural product found in Clausena and Clausena excavata with data available.
Scientific Research Applications
Synthesis and Chemical Characterization
- 7-Methoxy-9H-carbazole-3-carboxylic Acid and related compounds have been synthesized through efficient reactions, with their structures confirmed by methods such as X-ray crystal diffraction. These compounds are significant for their use in the synthesis of naturally occurring alkaloids and for their potential in various applications due to their unique chemical properties (Ma et al., 2014).
Biological and Pharmacological Studies
- Compounds related to this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as candidates for anticancer drug development (Jiang et al., 2014).
Molecular Interactions and Properties
- The molecular structure and interactions of derivatives of this compound have been studied, providing insights into their chemical behavior and potential applications in material science and molecular engineering (Fun et al., 2009).
Fluorescence and Spectroscopic Applications
- Carbazole derivatives, including those related to this compound, have been explored for their fluorescent properties, making them useful in various spectroscopic applications and as fluorescent probes (Mitra et al., 2013).
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
7-methoxy-9H-carbazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-18-9-3-4-10-11-6-8(14(16)17)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3,(H,16,17) |
InChI Key |
USLLRQCTAZQWLY-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C(=O)O |
Synonyms |
clausine N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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